4-((3-(diethylamino)propyl)amino)-3-nitro-1-phenylquinolin-2(1H)-one

Anticonvulsant CNS drug discovery Structure-activity relationship

The compound 4-((3-(diethylamino)propyl)amino)-3-nitro-1-phenylquinolin-2(1H)-one (CAS 683797-59-3) is a synthetic small molecule belonging to the 4-amino-3-nitroquinolin-2(1H)-one class, a family of heterocyclic compounds characterized by a quinolinone core substituted with a nitro group at position 3 and a basic amine-bearing side chain at position 4. This class has demonstrated measurable anticonvulsant activity in vivo, with specific derivatives such as compound 3a (methyl ester of N-(3-nitro-2-oxo-1,2-dihydroquinolin-4-yl)-4-aminobutyric acid) showing efficacy at 12.5 mg/kg i.p.

Molecular Formula C22H26N4O3
Molecular Weight 394.475
CAS No. 683797-59-3
Cat. No. B2386387
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((3-(diethylamino)propyl)amino)-3-nitro-1-phenylquinolin-2(1H)-one
CAS683797-59-3
Molecular FormulaC22H26N4O3
Molecular Weight394.475
Structural Identifiers
SMILESCCN(CC)CCCNC1=C(C(=O)N(C2=CC=CC=C21)C3=CC=CC=C3)[N+](=O)[O-]
InChIInChI=1S/C22H26N4O3/c1-3-24(4-2)16-10-15-23-20-18-13-8-9-14-19(18)25(17-11-6-5-7-12-17)22(27)21(20)26(28)29/h5-9,11-14,23H,3-4,10,15-16H2,1-2H3
InChIKeyVNSFIXXXHXWVTO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-((3-(Diethylamino)propyl)amino)-3-nitro-1-phenylquinolin-2(1H)-one: A Specialized 4-Aminoquinolinone Scaffold for CNS Research Applications


The compound 4-((3-(diethylamino)propyl)amino)-3-nitro-1-phenylquinolin-2(1H)-one (CAS 683797-59-3) is a synthetic small molecule belonging to the 4-amino-3-nitroquinolin-2(1H)-one class, a family of heterocyclic compounds characterized by a quinolinone core substituted with a nitro group at position 3 and a basic amine-bearing side chain at position 4 [1]. This class has demonstrated measurable anticonvulsant activity in vivo, with specific derivatives such as compound 3a (methyl ester of N-(3-nitro-2-oxo-1,2-dihydroquinolin-4-yl)-4-aminobutyric acid) showing efficacy at 12.5 mg/kg i.p. in mouse seizure models, establishing a precedent for central nervous system (CNS) penetration and target engagement [1]. The target compound differentiates itself from earlier analogs through its N1-phenyl substitution and a diethylaminopropylamino side chain designed to modulate physicochemical and pharmacokinetic properties.

Why Generic 4-Aminoquinolinones Cannot Substitute for 4-((3-(Diethylamino)propyl)amino)-3-nitro-1-phenylquinolin-2(1H)-one


Within the 4-amino-3-nitroquinolin-2(1H)-one series, systematic structure–activity relationship (SAR) analysis has demonstrated that minor structural modifications produce substantial differences in anticonvulsant potency and neurotoxicity profiles [1]. The presence and nature of the substituent at the quinolinone N1 position and the length and basicity of the C4-amino side chain critically influence both efficacy and the therapeutic window. General-purpose 4-aminoquinolinones lacking the specific N1-phenyl and 3-(diethylamino)propylamino motif cannot be assumed to replicate the biological performance of the target compound, as even homologous side-chain variations (e.g., aminobutyric acid vs. diethylaminopropyl) have resulted in divergent in vivo outcomes in the same seizure models [1]. Procurement of a non-identical analog therefore risks experimental outcomes that are not representative of the structure-specific pharmacology of this scaffold.

Quantitative Differentiation Profile of 4-((3-(Diethylamino)propyl)amino)-3-nitro-1-phenylquinolin-2(1H)-one vs. Related 4-Aminoquinolinones


N1-Phenyl Substitution: A Key Structural Determinant Absent in Benchmark Anticonvulsant Analog 3a

The target compound features an N1-phenyl substituent on the quinolin-2(1H)-one core, a structural feature absent in the most potent in-class anticonvulsant analog reported by Mokrov et al., compound 3a (methyl ester of N-(3-nitro-2-oxo-1,2-dihydroquinolin-4-yl)-4-aminobutyric acid), which bears a hydrogen at N1. In the broader 4-aminoquinoline and quinolinone literature, N1-aryl substitution has been shown to modulate lipophilicity, metabolic stability, and off-target binding profiles [1]. While head-to-head in vivo data for the target compound versus compound 3a are not publicly available, the structural divergence at N1 represents a design feature intended to differentiate pharmacokinetic behavior relative to earlier N1-unsubstituted leads [2].

Anticonvulsant CNS drug discovery Structure-activity relationship

C4-Diethylaminopropylamino Side Chain: Basicity and Chain-Length Differentiation from Amino Acid-Derived Conjugates

The C4 substituent of the target compound is a 3-(diethylamino)propylamino group, a tertiary amine-containing side chain with a predicted pKa of approximately 9.5–10.5 for the diethylamino moiety, conferring a predominantly protonated, positively charged state at physiological pH. This contrasts sharply with compound 3a, which incorporates a 4-aminobutyric acid methyl ester side chain bearing a primary amine (pKa ~9–10) and an ester functionality [1]. The difference in amine basicity, steric bulk, and hydrogen-bonding capacity between a tertiary diethylamino group and a primary amine is expected to produce measurably different interactions with biological targets and transporters [2]. In the Mokrov et al. series, fine-tuning of the C4-amino substituent was directly linked to anticonvulsant potency and neurotoxicity separation, with compound 3a identified as the most promising analog [1].

Ionization state Blood-brain barrier permeability Receptor binding

Class-Level Anticonvulsant Activity: Mokrov et al. 2019 Establishes a Potency Baseline for 4-Amino-3-nitroquinolin-2(1H)-ones

The Mokrov et al. 2019 study provides the sole peer-reviewed in vivo pharmacological benchmark for the 4-amino-3-nitroquinolin-2(1H)-one chemical class [1]. In this study, compound 3a (methyl ester of N-(3-nitro-2-oxo-1,2-dihydroquinolin-4-yl)-4-aminobutyric acid) demonstrated an ED50 of 12.5 mg/kg (i.p.) in the mouse maximal electroshock seizure (MES) test, with a neurotoxicity TD50 substantially higher, yielding a calculated protective index (PI = TD50/ED50) indicative of a meaningful therapeutic window [1]. This establishes that the 4-amino-3-nitroquinolin-2(1H)-one scaffold is capable of conferring anticonvulsant activity with a favorable safety margin. The target compound—carrying the same 3-nitro and 4-amino pharmacophoric elements—can be reasonably inferred to engage similar molecular targets, though its quantitative potency and selectivity profile will be modulated by the divergent N1-phenyl and C4-diethylaminopropyl substituents.

In vivo anticonvulsant screening Maximal electroshock seizure Therapeutic index

Molecular Properties Differentiation: cLogP, Topological Polar Surface Area (TPSA), and Hydrogen-Bond Donor/Acceptor Count vs. Compound 3a

Computed molecular descriptors reveal significant physicochemical differences between the target compound and the benchmark anticonvulsant analog compound 3a that are expected to translate into distinct ADME profiles. The target compound (C22H26N4O3, MW 394.47 g/mol) has a predicted cLogP of approximately 3.8–4.2, a TPSA of approximately 85–95 Ų, 1 hydrogen-bond donor (the secondary amine NH), and 6–7 hydrogen-bond acceptors [2]. In contrast, compound 3a (MW ~319 g/mol) possesses a lower cLogP (~1.5–2.0), a comparable TPSA (~95–105 Ų), 2 hydrogen-bond donors (primary amine NH2), and 6–7 acceptors, including the ester carbonyl [1][2]. The higher lipophilicity of the target compound, driven by the N1-phenyl and diethylamino groups, positions it closer to the optimal CNS drug space as defined by the CNS MPO scoring system, while simultaneously increasing the likelihood of CYP450-mediated metabolism [2].

Physicochemical profiling CNS MPO score Drug-likeness

Optimal Research and Discovery Applications for 4-((3-(Diethylamino)propyl)amino)-3-nitro-1-phenylquinolin-2(1H)-one


Structure-Activity Relationship (SAR) Expansion of 4-Aminoquinolinone Anticonvulsants

This compound is optimally deployed as a chemical probe to interrogate the effect of N1-phenyl substitution and tertiary amine-containing C4 side chains on anticonvulsant potency, selectivity, and neurotoxicity. Researchers can directly compare its in vivo profile against the benchmark compound 3a (ED50 12.5 mg/kg i.p. in mouse MES) [1] to quantify the SAR contribution of these structural modifications, generating data that informs the design of next-generation CNS-active quinolinones.

CNS Drug-Likeness Optimization Studies

Given its computed physicochemical profile (cLogP ~3.8–4.2, TPSA ~85–95 Ų, HBD = 1) [2], the compound serves as a reference molecule for studying the relationship between lipophilicity, hydrogen-bonding capacity, and brain penetration within the quinolin-2(1H)-one series. It can be used in parallel artificial membrane permeability assays (PAMPA-BBB) and Caco-2 monolayer transport studies to experimentally validate the predicted CNS multiparameter optimization (MPO) scores against the more hydrophilic compound 3a [1][2].

Pharmacophore-Driven Virtual Screening and Scaffold-Hopping Campaigns

The unique combination of a 3-nitro group, N1-phenyl substituent, and a basic diethylaminopropyl side chain constitutes a three-dimensional pharmacophore that can be used as a query for ligand-based virtual screening. Its structural differentiation from the compound 3a chemotype [1] provides an expanded chemical space for scaffold-hopping initiatives aimed at identifying novel anticonvulsant chemotypes with improved intellectual property positions.

Metabolic Stability and Reactive Metabolite Assessment

The presence of a nitro group (a structural alert for mutagenicity and reactive metabolite formation) combined with a N-phenyl substituent (potential site for CYP-mediated oxidation) makes this compound a valuable tool compound for investigating the metabolic fate of nitroaromatic quinolinones in hepatic microsome and hepatocyte assays [1]. Comparative metabolism studies with compound 3a can reveal the impact of N1-phenylation on metabolic soft-spot identification and clearance rates.

Quote Request

Request a Quote for 4-((3-(diethylamino)propyl)amino)-3-nitro-1-phenylquinolin-2(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.